Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a fluorine atom and a boronic ester group attached to a benzene ring
Mechanism of Action
Target of Action
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester, is a boric acid ester intermediate with benzene rings . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have been used in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
Mode of Action
The compound is obtained by a three-step substitution reaction . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .
Biochemical Pathways
It is known that boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Pharmacokinetics
It is known that the hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by pH levels.
Result of Action
It is known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the rate of hydrolysis of boronic pinacol esters, which may affect the compound’s stability and efficacy, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the following steps:
Bromination: The starting material, methyl 3-fluorobenzoate, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic ester group.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Automation and continuous flow processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Phenols: Formed through oxidation of the boronic ester group.
Scientific Research Applications
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the fluorine atom.
Phenylboronic Acid Derivatives: Compounds with similar boronic ester groups but different substituents on the benzene ring.
Uniqueness
Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a fluorine atom and a boronic ester group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWCULFGNLCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647605 | |
Record name | Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-79-8 | |
Record name | Benzoic acid, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603122-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 603122-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.